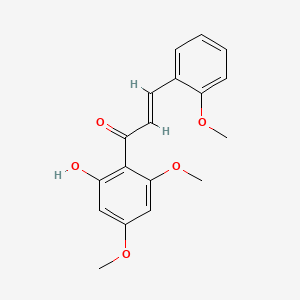

2'-Hydroxy-2,4',6'-trimethoxychalcone

Description

Contextualization within Chalcone (B49325) Chemistry and Flavonoid Biosynthesis

Chalcones, known chemically as 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as central intermediates in the biosynthesis of flavonoids and isoflavonoids in plants. nih.govnih.gov These molecules are characterized by a three-carbon α,β-unsaturated ketone system connecting two aromatic rings (a C6-C3-C6 system). nih.govnih.gov

The biosynthesis of chalcones is a critical step in the flavonoid pathway. The process begins with amino acids like L-phenylalanine or L-tyrosine from the Shikimate pathway. wikipedia.org Through the general phenylpropanoid pathway, these are converted to p-coumaroyl-CoA. wikipedia.org The enzyme chalcone synthase (CHS), a type III polyketide synthase, then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold, such as naringenin (B18129) chalcone. nih.govwikipedia.orgfrontiersin.org This chalcone can then be isomerized by the enzyme chalcone isomerase to form a flavanone, which is a precursor for a vast array of other flavonoids. wikipedia.orgfrontiersin.org Chalcones are abundant in nature and can be found in various edible plants, fruits, and vegetables. nih.govresearchgate.net

Significance of Chalcone Derivatives in Biomedical Research

The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its simple framework and the wide range of biological activities its derivatives exhibit. nih.govresearchgate.net The presence of the α,β-unsaturated ketone functionality is a key determinant of their biological action. alliedacademies.org Researchers have synthesized and evaluated numerous chalcone derivatives, revealing a broad spectrum of pharmacological potential.

These activities include:

Anti-inflammatory nih.govjchemrev.com

Antimicrobial and Antifungal nih.govnih.gov

Antiviral nih.govjchemrev.com

Antitubercular nih.gov

Antimalarial researchgate.netjchemrev.com

Antidiabetic nih.gov

This wide array of potential applications has made chalcones and their derivatives a popular target for drug discovery and development programs. alliedacademies.orgjchemrev.com

Specific Research Focus on 2'-Hydroxy-2,4',6'-trimethoxychalcone and Related Methoxylated Chalcones

This compound is a specific chalcone derivative that has been identified in the plant Andrographis lineata. nih.govnp-mrd.org Its structure is defined by a hydroxyl group at the 2'-position and methoxy (B1213986) groups at the 2-, 4'-, and 6'-positions. The substitution pattern, particularly the presence and position of hydroxyl and methoxy groups on the aromatic rings, is crucial for the biological activity of chalcones. nih.gov

Methoxylated chalcones are a subject of significant research. Studies have shown that the presence of methoxy groups can influence the molecule's properties. For instance, some methoxylated chalcones have been investigated as selective monoamine oxidase-B (MAO-B) inhibitors, which are of interest in neuroprotective research. nih.gov Other research has demonstrated that methoxy derivatives of 2'-hydroxychalcone (B22705) can exhibit antiproliferative and pro-apoptotic activity in cancer cell lines. nih.gov Specifically, the addition of two methoxy groups was found to increase the pro-apoptotic potential in certain canine cancer cells. nih.gov The substitution pattern on both aromatic rings of the chalcone scaffold is a key area of investigation to understand structure-activity relationships. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| PubChem CID | 637261 |

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| Natural Source | Andrographis lineata nih.govnp-mrd.org |

| Data sourced from PubChem. nih.gov |

Overview of Current Research Landscape on Chalcone Scaffolds

The current research landscape for chalcone scaffolds is vibrant and expansive, driven by their synthetic accessibility and diverse biological activities. researchgate.net A primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone (B1666503) with a benzaldehyde. nih.govuece.br This straightforward synthesis allows for the creation of a wide variety of derivatives by modifying the substituent groups on the two aromatic rings. acs.org

Modern research often focuses on creating hybrid molecules by incorporating heterocyclic scaffolds (such as indoles, quinolines, or thiazoles) into the chalcone framework, which can enhance pharmacological potency. researchgate.netacs.org The simplicity of their synthesis and the potential for chemical modification make chalcone scaffolds a reliable platform for natural product-based drug discovery. nih.gov Ongoing studies continue to explore new derivatives for a range of therapeutic areas, utilizing techniques like molecular docking to understand their interactions with biological targets. nih.govuece.br

Properties

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-10-15(20)18(17(11-13)23-3)14(19)9-8-12-6-4-5-7-16(12)22-2/h4-11,20H,1-3H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTYCZKXENFEJP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Chalcones

Classical Synthesis Approaches

Traditional methods for chalcone (B49325) synthesis have been well-established for over a century, providing reliable pathways to these compounds. These methods are typically performed in solution phase and form the foundation of chalcone chemistry.

Claisen-Schmidt Condensation

The most prevalent and historically significant method for synthesizing chalcones is the Claisen-Schmidt condensation. rasayanjournal.co.in This reaction involves the base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) and an aromatic aldehyde, followed by a dehydration step to yield the α,β-unsaturated ketone that defines the chalcone structure.

For the synthesis of 2'-Hydroxy-2,4',6'-trimethoxychalcone, 2-hydroxy-4,6-dimethoxyacetophenone is treated with 2-methoxybenzaldehyde (B41997) in the presence of a strong base. The reaction is typically carried out in a polar protic solvent, such as ethanol. nih.gov The base, commonly a concentrated aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the acetophenone, generating a reactive enolate. researchgate.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to form the stable, conjugated chalcone system.

The reaction progress is often monitored by thin-layer chromatography (TLC). Upon completion, the mixture is typically poured into ice water and acidified to precipitate the product, which can then be purified by recrystallization. chemicalbook.com Yields for this method are generally good, though reaction times can be lengthy, often requiring stirring for 24 to 72 hours at room temperature. chemicalbook.com

Table 1: Representative Conditions for Claisen-Schmidt Condensation of 2'-Hydroxychalcones

| Acetophenone Precursor | Aldehyde Precursor | Base | Solvent | Time & Temperature | Yield | Reference |

| 2-hydroxy-4,6-dimethoxyacetophenone | 4-methoxy-3-(3-methylbut-2-en-1-yl)benzaldehyde | 50% v/v KOH | Ethanol | 48 h, Room Temp. | N/A | researchgate.net |

| 2-hydroxyacetophenone | Substituted Benzaldehydes | 40% NaOH | Ethanol | 1 h, <10°C then RT overnight | N/A | rasayanjournal.co.in |

| Substituted 2'-hydroxy-acetophenones | Substituted Benzaldehydes | 20% w/v KOH | Ethanol | N/A | 22-85% | nih.gov |

Solvent-Free Methods

In response to the growing demand for environmentally benign chemical processes, solvent-free synthesis has emerged as a key area of green chemistry. For chalcone synthesis, this often involves mechanochemistry, where mechanical energy, such as grinding or ball-milling, is used to drive the reaction. nih.gov

In a typical solvent-free Claisen-Schmidt condensation, the solid reactants (acetophenone and aldehyde) are ground together in a mortar and pestle or a ball mill with a solid base catalyst, such as powdered KOH or NaOH. nih.govresearchgate.net The mechanical force initiates the reaction, often leading to a significant reduction in reaction time compared to solvent-based methods. One study demonstrated that grinding the reactants for as little as one hour can produce excellent yields. nih.gov This method avoids the use of large quantities of organic solvents, reducing waste and potential environmental impact. The work-up is often simplified to washing the solid crude product with water and dilute acid followed by recrystallization. nih.gov

Table 2: Example of Solvent-Free Chalcone Synthesis via Ball-Milling

| Acetophenone | Aldehyde | Catalyst | Grinding Time | Yield | Reference |

| 5′-fluoro-2′-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH (2 eq.) | 2 x 30 min | 96% | nih.gov |

Acid- and Base-Catalyzed Condensations

The Claisen-Schmidt condensation can be catalyzed by either bases or acids, although base catalysis is far more common and generally more efficient for producing 2'-hydroxychalcones.

Base-Catalyzed Condensation: As detailed under the Claisen-Schmidt section (2.1.1), strong bases like NaOH and KOH are highly effective. ajrconline.org Other bases such as lithium hydroxide (LiOH) and barium hydroxide (Ba(OH)₂) have also been employed. ajrconline.orgresearchgate.net The choice of base can influence reaction rates and yields. For instance, NaOH has been shown to have the best catalytic activity for certain 2'-hydroxychalcones compared to LiOH, Ca(OH)₂, and Mg(OH)₂. ajrconline.org The key to this reaction is the formation of a nucleophilic enolate from the ketone, which readily occurs in a basic medium. researchgate.net

Acid-Catalyzed Condensation: While possible, acid-catalyzed synthesis of chalcones is generally less common and can be lower yielding. Catalysts such as gaseous HCl, Lewis acids (e.g., AlCl₃), or thionyl chloride (SOCl₂)/ethanol can be used. researchgate.net The mechanism involves protonation of the ketone's carbonyl group, which facilitates tautomerization to the enol form. The enol then attacks the protonated aldehyde. However, the presence of a 2'-hydroxy group on the acetophenone can lead to unwanted side reactions, such as the formation of flavanones, especially under strong acidic or basic conditions. researchgate.net This often makes acid catalysis a less favorable route for these specific substrates.

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and moderate yields, advanced techniques utilizing alternative energy sources have been developed. These methods often offer significant improvements in efficiency and align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically accelerate reaction rates. mdpi.com In microwave-assisted chalcone synthesis, the reaction mixture is heated rapidly and uniformly by microwave energy. This can lead to a drastic reduction in reaction time, often from many hours to just a few minutes, while frequently improving product yields. omicsonline.org

The synthesis can be performed in solution or under solvent-free solid-phase conditions. mdpi.com In a solvent-free approach, the reactants are mixed with a solid catalyst, such as anhydrous potassium carbonate, and irradiated. mdpi.com Solution-phase microwave synthesis has also been shown to be highly effective, with studies demonstrating that reactions that take over 70 hours with conventional heating can be completed in 30 minutes under microwave irradiation, with an increase in both yield and purity. The use of microwave assistance represents a significant step towards more time- and energy-efficient chemical production.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Chalcone

| Method | Catalyst | Solvent | Temperature | Time | Yield | Purity |

| Conventional | Piperidine (10 eq.) | Ethanol | 90 °C | 74 h | 81% | 85% |

| Microwave | Piperidine (2 eq.) | Ethanol | 100 °C | 0.5 h | 87% | 97% |

(Data adapted from a study on 4-(N,N-dimethylamino)-2′-hydroxychalcone)

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. When a liquid is irradiated with high-intensity ultrasound, the formation, growth, and collapse of microscopic bubbles create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. univ.kiev.ua

Wittig Reaction and Other Coupling Reactions

While the Claisen-Schmidt condensation is a classical method for chalcone synthesis, a variety of other powerful synthetic strategies, including the Wittig reaction and several palladium-catalyzed cross-coupling reactions, offer alternative and often advantageous routes to these valuable compounds.

The Wittig reaction provides a reliable method for the synthesis of chalcones from stabilized ylides and aromatic aldehydes. nih.govresearchgate.net This reaction is particularly attractive as it can be performed in water, reducing the need for organic solvents. nih.gov The general mechanism involves the reaction of an aromatic aldehyde with a phosphonium (B103445) ylide, which is typically prepared from the corresponding alkyl halide and triphenylphosphine. An improved procedure for the Witt-ig reaction, followed by a simple filtration through a silica (B1680970) gel plug, has been shown to be a general and high-yielding method for the synthesis of highly pure chalcones, often proving superior to the classical aldol condensation. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as highly efficient methods for the formation of the carbon-carbon bonds in the chalcone scaffold. researchgate.net These reactions offer a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: This versatile reaction has been successfully employed for chalcone synthesis through several approaches. nih.gov One common method involves the coupling of a cinnamoyl chloride with a phenylboronic acid. researchgate.net Alternatively, a benzoyl chloride can be coupled with a phenylvinylboronic acid. researchgate.net The Suzuki-Miyaura reaction can also be used to prepare substituted acetophenones or benzaldehydes, which are then used as precursors in a subsequent Claisen-Schmidt condensation to yield the final chalcone product. nih.gov This reaction has also been instrumental in synthesizing more complex structures like bichalcones by coupling a boronated chalcone with a brominated chalcone. mdpi.com

Heck Coupling: The Heck reaction provides a direct method for chalcone synthesis by coupling an aryl iodide with an aryl vinyl ketone. nih.gov A variation of this, the carbonylative Heck reaction, utilizes aryl or alkenyl triflates and styrenes in the presence of carbon monoxide and a palladium catalyst to produce chalcones. researchgate.netthieme-connect.com This method is significant as it was the first carbonylative Heck reaction of aryl and alkenyl triflates with aromatic olefins. thieme-connect.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic electrophile. wikipedia.orglibretexts.orgwiley-vch.de In the context of chalcone synthesis, this can be achieved by reacting Z α-sulfenyl-β-chloroenones with an appropriate organostannane to selectively form Z sulfenyl chalcones. researchgate.net

Design and Synthesis of Novel Chalcone Analogues and Hybrids

The basic chalcone scaffold serves as a "privileged structure" in medicinal chemistry, meaning it is a versatile template for the design and synthesis of new therapeutic agents. nih.govmdpi.comnih.govmdpi.com By systematically modifying the chalcone backbone and introducing new chemical entities, researchers can develop novel analogues and hybrids with enhanced or entirely new biological activities.

Structural Modifications of the Chalcone Backbone

Structural modification of the chalcone framework is a key strategy for altering the physicochemical properties and biological activities of these molecules. mdpi.comnih.govnih.gov These modifications can range from simple additions of functional groups to more complex alterations of the core structure. For instance, the introduction of ether functionalities, particularly those connected to tertiary amine groups, has been shown to enhance the inhibitory activity of chalcones against certain enzymes. mdpi.com The replacement of hydroxyl groups with these ether moieties is a common tactic. mdpi.com Other modifications include the introduction of various substituents on the aromatic rings (rings A and B), which can influence properties like blood-brain barrier permeability. mdpi.com The addition of different functional groups such as aryls, halogens, hydroxyls, and carboxyls allows the chalcone to interact with a variety of molecular targets. nih.gov

Incorporation of Heterocyclic Moieties

The incorporation of heterocyclic rings into the chalcone structure is a widely used strategy to create novel derivatives with significant therapeutic potential. nih.govresearchgate.nettsijournals.comacs.org These heterocyclic chalcones often exhibit enhanced biological activities compared to their non-heterocyclic counterparts. A wide array of heterocyclic systems have been successfully integrated into the chalcone scaffold, including:

Five-membered rings: Furan (B31954), pyrrole, isoxazole, pyrazole (B372694), imidazole, and thiazole (B1198619). researchgate.nettsijournals.comacs.orgacs.org

Six-membered rings: Pyridine (B92270). nih.gov

Fused rings: Benzimidazole. acs.orgacs.org

The synthesis of these heterocyclic chalcones is often achieved through the condensation of a heterocyclic ketone with an aromatic aldehyde or vice versa. researchgate.nettsijournals.com For example, (E)-3-(substitutedphenyl)-1-hetrylprop-2-en-1-ones can be synthesized by condensing 2-acetylfuran (B1664036) or 2-acetylpyrrole (B92022) with substituted benzaldehydes. researchgate.net Similarly, benzimidazolyl-aryl chalcone derivatives can be obtained through the aldol condensation of a benzimidazole-containing ketone with substituted aromatic aldehydes. acs.org

Hybrid Molecule Design for Multi-Targeting Approaches

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (active structural units) to create a single hybrid molecule with multiple biological activities. nih.gov This approach is particularly relevant for complex diseases where targeting a single pathway may not be effective. Chalcones are excellent scaffolds for creating such multi-target-directed ligands. nih.govnih.gov

By fusing the chalcone moiety with other anticancer pharmacophores, for instance, researchers can develop novel agents that may overcome drug resistance and exhibit enhanced therapeutic specificity. nih.gov Examples of this approach include the synthesis of chalcone-piperazine hybrids, which have shown potential as antitumor agents. acs.org In these hybrids, the chalcone structure is linked to a piperazine (B1678402) ring, and further modifications can be made by acylation or sulfonylation of the piperazine nitrogen. acs.org This strategy allows for the creation of diverse libraries of compounds that can be screened for activity against multiple biological targets, such as protein kinases, transporters, and signaling pathways involved in cancer. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxy 2,4 ,6 Trimethoxychalcone and Analogues

Influence of Hydroxyl and Methoxy (B1213986) Substitutions on Biological Activities

The presence, number, and location of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical determinants of the biological efficacy of chalcones. These electron-donating groups can modulate the electronic properties of the molecule, its ability to form hydrogen bonds, and its capacity to scavenge free radicals, thereby influencing a wide spectrum of activities.

The antioxidant capacity of chalcones is strongly linked to the presence of hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. researchgate.net The 2'-hydroxy group on the A-ring is a key feature for many bioactive chalcones. nih.gov Studies on various hydroxychalcones have established that their antioxidant activity is often dependent on the number and position of -OH groups. researchgate.net

The potency generally increases with the number of hydroxyl groups, particularly on the B-ring. researchgate.net For instance, chalcones with a catechol (3,4-dihydroxy) or pyrogallol (B1678534) (3,4,5-trihydroxy) moiety on the B-ring exhibit very strong radical scavenging activity. nih.gov In a study evaluating 2'-hydroxy-4',6'-dimethoxychalcones, those with di- or tri-hydroxylated B-rings were potent DPPH radical scavengers. nih.gov The reaction mechanism involves the conversion to a B-ring quinone, and in many cases, subsequent cyclization to form flavanones or aurones. nih.gov For 2'-Hydroxy-2,4',6'-trimethoxychalcone, the antioxidant potential is primarily conferred by the 2'-hydroxy group. The methoxy groups, while less effective at direct radical scavenging than hydroxyl groups, modulate the electronic environment and can influence the stability of the resulting phenoxy radical.

| Compound | Substitution Pattern | Antioxidant Activity Metric (e.g., IC₅₀, % Inhibition) | Reference |

|---|---|---|---|

| Chalcone 4b | 2'-hydroxy, 3,4-dihydroxy | 82.4% DPPH scavenging | nih.gov |

| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | 2',3,4-trihydroxy, 4',6'-dimethoxy | Potent DPPH scavenger | nih.gov |

| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | 2'-amino, 3,4-dihydroxy | Stronger antioxidant activity than mono-hydroxylated analogues | researchgate.net |

Hydroxyl and methoxy substitutions are pivotal for the anti-inflammatory properties of chalcones. The 2'-hydroxy group, in particular, is a common feature in anti-inflammatory chalcones. mdpi.comnih.gov These compounds often exert their effects by inhibiting key inflammatory mediators and enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Electron-donating groups on both aromatic rings are associated with strong anti-inflammatory properties. mdpi.com A study on 2-hydroxy-3,4,6-trimethoxychalcone, an isomer of the title compound, found it had a potent inhibitory effect against both COX-1 and COX-2 enzymes. nih.gov Another closely related analogue, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone, demonstrated significant anti-inflammatory activity in BV2 microglial cells by modulating LPS-induced inflammatory reactions. mdpi.com The mechanism often involves the suppression of pro-inflammatory signaling pathways like NF-κB and the reduction of inflammatory cytokines and nitric oxide (NO) production. mdpi.comnih.gov The substitution pattern of this compound, with its electron-donating 2'-OH and multiple methoxy groups, is thus highly favorable for potent anti-inflammatory activity.

| Compound | Activity/Target | Finding | Reference |

|---|---|---|---|

| 2-hydroxy-3,4,6-trimethoxychalcone | COX-1 and COX-2 Inhibition | Potent inhibitor of both enzymes | nih.gov |

| 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone | LPS-induced inflammation in BV2 cells | Demonstrated important anti-inflammatory activities | mdpi.com |

| 2'-Hydroxychalcone (B22705) | COX-2, IL-1β, TNF-α expression | Lowered the expression of inflammatory factors | nih.gov |

| General Chalcones | NF-κB Inhibition | Methoxy groups are often favorable for activity | nih.govacs.org |

The substitution pattern of chalcones is a crucial factor in their anticancer activity. Methoxy groups, in particular, are frequently found in chalcones with potent antiproliferative and pro-apoptotic properties. nih.gov The presence of multiple methoxy groups, such as in the 2,4,6-trimethoxy substitution on the A-ring of the title compound, is often beneficial for anticancer efficacy. acs.orgnih.gov

Anticancer mechanisms for chalcones are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest (often in the G2/M phase), and the inhibition of tubulin polymerization, which disrupts microtubule formation essential for cell division. nih.gov The biological activity is strongly influenced by the specific arrangement of substituents. For example, a study of chalcone-based NF-κB inhibitors, a key pathway in cancer, found that specific methoxy substitution patterns led to potent cytotoxicity against lung cancer cells. nih.govacs.org The anti-angiogenic activity of analogues like 2'-hydroxy-4'-methoxychalcone (B191446) further contributes to their anti-tumor effects by inhibiting the formation of new blood vessels that supply tumors. nih.gov

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Chalcone-β-carboline hybrid with trimethoxy substituent | Lung (A549) | 5.30 μM | nih.gov |

| Chalcone-β-carboline hybrid with trimethoxy substituent | Melanoma (B-16) | 6.37 μM | nih.gov |

| 2'-hydroxy-4'-methoxychalcone (HMC) | Lewis Lung Carcinoma (in vivo) | 27.2% tumor volume inhibition | nih.gov |

The antimicrobial properties of chalcones are highly dependent on their substitution patterns. Research indicates that the presence and position of methoxy groups can significantly modulate the antimicrobial spectrum and potency. A structure-activity relationship study of novel chalcones revealed that the presence of methoxy groups at the ortho and para positions (2, 4, and 6) was critical for antimicrobial activity. nih.gov Specifically, a chalcone analogue bearing a 2,4,6-trimethoxyphenyl ring was the most potent antibacterial agent in the series, with activity greater than the standard drug ciprofloxacin (B1669076) against certain strains. nih.gov

This finding is directly relevant to this compound, which possesses a similar 2',4',6'-tri-substituted A-ring. Furthermore, a study identified 2′-hydroxy-2,4,4′,6′-tetramethoxychalcone, a very close analogue, as being active against Staphylococcus aureus. ljmu.ac.uk In contrast, methoxy substitution at the meta position (3 or 5) has been found to be deleterious to antimicrobial potency. nih.gov The 2'-hydroxy group is also a common feature in chalcones with broad-spectrum antimicrobial activity. researchgate.net

| Compound/Substituent | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Chalcone with 2,4,6-trimethoxyphenyl ring | S. aureus, E. coli | 1 µg/mL | nih.gov |

| 2′-hydroxy-2,4,4′,6′-tetramethoxychalcone | S. aureus | 125–250 µg/mL | ljmu.ac.uk |

| Chalcone with 2,6-dimethoxy substitution | S. aureus, E. coli | 4 µg/mL | nih.gov |

| Chalcone with 3-methoxy substitution | Various bacteria/fungi | Poor activity | nih.gov |

Role of the α,β-Unsaturated Carbonyl System in Biological Activity

The α,β-unsaturated carbonyl system, also known as the enone moiety, is the reactive center of the chalcone scaffold and is considered indispensable for most of its biological activities. researchgate.netnih.govijpsjournal.com This conjugated system functions as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins. researchgate.net

This reactivity is the basis for many of the pharmacological effects of chalcones. For example, the anti-inflammatory and chemopreventive effects of some chalcones are attributed to their ability to react with cysteine residues in the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway. ljmu.ac.uk Similarly, the inhibition of enzymes like tubulin or transcription factors such as NF-κB can proceed via covalent modification of critical cysteine residues. nih.gov The removal or saturation of the α,β-double bond generally leads to a significant loss of biological activity, underscoring the critical role of this functional group. nih.gov

Influence of Substituent Nature and Stereochemistry on Biological Interactions

Stereochemistry is another crucial aspect of chalcone bioactivity. Chalcones can exist as cis (Z) and trans (E) geometric isomers at the α,β-double bond. The trans isomer is the more thermodynamically stable and planar form, and it is almost always the more biologically active configuration. mdpi.com This planarity facilitates better interaction and fitting into the binding sites of target proteins and enzymes. The rigid, planar structure of the trans-chalcone allows for specific orbital interactions and hydrogen bonding that are often lost in the non-planar cis isomer.

Heterocycle Incorporation and Hybrid Design in SAR Contexts

The core structure of this compound presents a versatile scaffold for structural modifications aimed at enhancing biological activity. Two prominent strategies in the structure-activity relationship (SAR) studies of chalcones involve the incorporation of heterocyclic rings and the design of hybrid molecules. These approaches aim to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound, often leading to derivatives with improved potency and selectivity.

The introduction of heterocyclic moieties into the chalcone framework is a widely explored strategy to generate novel analogues with diverse biological activities. japsonline.com This can be achieved by replacing either the A- or B-ring with a heterocyclic system or by attaching a heterocycle as a substituent. The rationale behind this approach is that heterocyclic rings can influence the molecule's polarity, hydrogen bonding capacity, and steric profile, thereby affecting its interaction with biological targets. acs.org

A common modification involves the substitution of the B-ring with various heterocycles. For instance, studies on chalcones derived from the closely related 2'-hydroxy-3',4',6'-trimethoxyacetophenone have demonstrated the successful incorporation of five-membered aromatic heterocyles such as furan (B31954) and thiophene. This is typically achieved through the Claisen-Schmidt condensation of the corresponding heterocyclic aldehyde with the substituted acetophenone (B1666503). The resulting heterocyclic chalcones often exhibit interesting biological profiles.

Another key strategy in medicinal chemistry is the design of hybrid molecules, which involves covalently linking two or more pharmacophores to create a single molecule with a multi-target profile or improved properties. nih.gov This approach can lead to synergistic effects, reduced side effects, and novel mechanisms of action. In the context of this compound, hybrid design could involve linking the chalcone scaffold to another bioactive moiety known to interact with a specific biological target.

For example, a hybrid molecule could be designed by combining the chalcone structure with a trimethoxycinnamide moiety. This has been explored in the development of new antimitotic agents. nih.gov The design of such hybrids often involves a linker that connects the two pharmacophores, and the nature and length of this linker can significantly impact the biological activity of the hybrid compound.

The following data tables summarize the structural features and reported biological activities of representative heterocyclic analogues and hybrid designs related to the this compound scaffold.

Table 1: Heterocyclic Analogues in SAR Studies

| Compound Name | Ring A | Ring B | Key Structural Features | Reported Biological Activity |

|---|---|---|---|---|

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyphenyl | Thiophen-2-yl | Thiophene ring replaces the 2-methoxyphenyl B-ring. | Not specified in the provided context. |

| (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one | 2-hydroxy-3,4,6-trimethoxyphenyl | Furan-2-yl | Furan ring replaces the 2-methoxyphenyl B-ring. | Not specified in the provided context. |

| 2'-hydroxy-4',6'-dimethoxychalcone | 2-hydroxy-4,6-dimethoxyphenyl | Phenyl | Lacks the 2-methoxy group on the B-ring compared to the parent compound. | Showed potent anti-melanogenic and anti-inflammatory effects. nih.gov |

Table 2: Hybrid Designs in SAR Studies

| Compound Name | Chalcone Scaffold | Hybrid Moiety | Linker | Reported Biological Activity |

|---|

| Chalcone-trimethoxycinnamide hybrid (7) | Based on a chalcone with a modified A-ring | 3,4,5-trimethoxycinnamide | Ethylamine | Potent antiproliferative activity, acting as an antimitotic agent. nih.gov |

Computational and in Silico Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific protein target. For chalcone (B49325) derivatives, docking studies have been instrumental in elucidating their mechanism of action at a molecular level.

While specific molecular docking studies on 2'-Hydroxy-2,4',6'-trimethoxychalcone are not extensively documented in publicly available literature, research on closely related structures provides significant insights. For instance, a study on a heterocyclic chalcone, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, which shares a similar oxygenation pattern on the A ring, investigated its interactions with cyclooxygenase (COX-1 and COX-2) and TRPA1 channel enzymes. The simulations revealed a higher affinity for the COX-1 enzyme and four distinct interactions with the TRPA1 channel, suggesting potential anti-inflammatory and antinociceptive pathways. uece.br

In other research focusing on anticancer applications, a series of 2,4,6-trimethoxychalcone derivatives were designed and subjected to reverse molecular docking to identify potential protein targets. nih.govnih.gov These studies, while not featuring the 2'-hydroxy group, identified Cyclin-Dependent Kinase 1 (CDK1) as a probable target for a particularly potent derivative, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. nih.govnih.gov This highlights the utility of docking in hypothesis generation for mechanism of action.

Furthermore, general molecular docking studies on various hydroxy and methoxy (B1213986) substituted chalcones have been performed against targets like the anti-apoptotic protein Bcl-2. unja.ac.id These investigations aim to understand how different substitution patterns influence binding affinity and interaction profiles within the target's binding site.

Table 1: Representative Molecular Docking Studies on Chalcone Analogues

| Compound/Derivative | Target Protein(s) | Key Findings | Reference |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | COX-1, COX-2, TRPA1 | Higher affinity for COX-1; 4 interactions with TRPA1 channel. | uece.br |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | CDK1 | Identified as a possible target through reverse docking. | nih.govnih.gov |

| Various Hydroxy Chalcones | Bcl-2 | Evaluation of binding potential based on substitution patterns. | unja.ac.id |

Molecular Dynamics Simulations for Complex Stability Analysis

Molecular dynamics (MD) simulations offer a way to observe the physical motion of atoms and molecules over time, providing a detailed view of the stability of a ligand-protein complex. These simulations complement molecular docking by assessing how the interactions evolve in a dynamic environment.

For a series of designed anticancer agents based on the 2,4,6-trimethoxy chalcone scaffold, MD simulations were conducted to substantiate the stability of the ligand-target complexes predicted by docking. figshare.com The findings from these simulations helped to confirm the stability within the binding pocket and the effectiveness of the designed compounds, pointing to crucial interactions necessary for potent protein inhibition. figshare.com A 100-nanosecond simulation for top candidate ligands confirmed their structural integrity, characterized by low root-mean-square deviation (RMSD) values and stable binding energy profiles. researchgate.net

In a study focused on soybean lipoxygenase (LOX) inhibitors, MD simulations were performed on 2′-hydroxy-2,4,5-trimethoxy-chalcone, an isomer of the subject compound. nih.gov The simulation results indicated that this chalcone, along with a related derivative, binds to the LOX enzyme through allosteric interactions, providing a deeper understanding of its inhibitory mechanism. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for elucidating reaction mechanisms, such as those involved in the antioxidant activity of phenolic compounds like chalcones.

The general findings from DFT studies on chalcones indicate that in non-polar environments, the HAT mechanism is most favorable, while in polar solvents, a sequential proton loss electron transfer (SPLET) mechanism may be preferred.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR study was conducted on a series of 2,4,6-trimethoxy chalcone derivatives to understand the structural requirements for their inhibitory activity against CDK1, a target in cancer therapy. figshare.comnih.gov Although these derivatives lacked the 2'-hydroxy group, the study successfully generated a robust QSAR model. figshare.comnih.gov

The model revealed three significant descriptors that correlated strongly with the biological activity:

ETA_dPsi_A: A descriptor related to the electronic and topological state of atoms.

WTPT-5: A descriptor derived from the molecular graph, encoding information about topology and atomic weights.

GATS7s: A Geary autocorrelation descriptor that considers the 3D arrangement of atoms and their Sanderson electronegativities.

The statistical significance of the model was high, with a coefficient of determination (R²) of 0.7863 and a cross-validation coefficient (Q²LOO) of 0.6663. nih.gov This QSAR model provided valuable insights into the key structural features necessary for activity and was used to guide the design of new, more potent lead molecules. figshare.comnih.gov

Future Directions in Research on 2 Hydroxy 2,4 ,6 Trimethoxychalcone and Chalcone Derivatives

Exploration of Undiscovered Biological Mechanisms

While numerous biological activities of chalcones have been documented, including anti-inflammatory, anticancer, and antimicrobial effects, the precise mechanisms of action are not fully understood. rsc.orgnih.govnih.gov Many chalcones are known to induce apoptosis through mitochondrial pathways, inhibit tubulin assembly, and modulate key signaling pathways like NF-κB and p53. scielo.brnih.govnih.gov The α,β-unsaturated ketone moiety is a critical feature, capable of reacting with nucleophilic sites in cellular macromolecules, such as cysteine residues in proteins. mdpi.comnih.gov

Future research must delve deeper to identify novel molecular targets and unravel complex downstream signaling cascades. The exploration of less-characterized mechanisms, such as the induction of alternative cell death pathways like necroptosis or ferroptosis, presents a significant opportunity. Investigating the role of chalcones in modulating cellular processes like autophagy, senescence, and metabolic reprogramming could reveal new therapeutic applications. Advanced proteomic and metabolomic techniques will be instrumental in identifying novel protein binding partners and mapping the global cellular response to chalcone (B49325) treatment, moving beyond single-target-based assumptions.

Development of Targeted Delivery Systems

A major challenge for many chalcone derivatives is their poor water solubility and potential for systemic side effects, which can limit their clinical translation. nih.gov To overcome these hurdles, the development of targeted delivery systems is a critical area of future research. Encapsulation of chalcones into nanocarriers such as liposomes and polymersomes has already shown promise for improving stability, bioavailability, and sustained drug release. nih.govmdpi.com For instance, polymersome-based systems have been explored for delivering chalcone derivatives to glioblastoma cells, leveraging their ability to navigate the tumor microenvironment. mdpi.com

The next generation of delivery systems will likely involve more sophisticated "smart" nanoparticles. These could be engineered to be stimuli-responsive, releasing their chalcone payload in response to specific triggers within the target tissue, such as changes in pH or the presence of certain enzymes. Furthermore, decorating the surface of these nanocarriers with specific ligands (e.g., antibodies or peptides) that recognize receptors overexpressed on cancer cells could dramatically enhance targeting efficiency and reduce off-target toxicity. Such systems are essential for enabling challenging applications, like crossing the blood-brain barrier to treat neurodegenerative diseases or brain tumors. nih.gov

Mechanistic Studies in Complex Biological Systems (e.g., organoids, ex vivo models)

The majority of preclinical research on chalcones has been conducted using two-dimensional (2D) cell cultures and animal models. mdpi.com While valuable, 2D cultures fail to replicate the complex three-dimensional architecture and cell-cell interactions of human tissues. Animal models, though more complex, have physiological differences that can limit the direct translation of findings to humans.

A pivotal future direction is the adoption of more sophisticated preclinical models, such as patient-derived organoids and ex vivo tissue cultures. Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the cellular diversity and architecture of an original tissue or tumor. Using these models will allow researchers to study the effects of compounds like 2'-Hydroxy-2,4',6'-trimethoxychalcone in a more physiologically relevant context. This approach enables the investigation of drug penetration, efficacy against heterogeneous cell populations, and the development of drug resistance in a patient-specific manner. Ex vivo studies on fresh tissue samples can provide crucial insights into a compound's immediate effects on complex biological matrices, bridging the gap between simplified in vitro assays and whole-organism complexity.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to chalcone research is set to expand significantly. Currently, methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict how chalcone derivatives will interact with protein targets and to guide the synthesis of more potent analogues. acs.orgnih.govnih.gov For example, computational docking has been used to predict the binding mode of chalcones to targets like the NLRP3 inflammasome, highlighting key interactions that can be optimized. mdpi.com

Elucidation of Broader Biological System Interactions and Pathway Modulations

The biological activity of a compound is rarely confined to a single target; rather, it involves a network of interactions that can modulate multiple cellular pathways. nih.gov Chalcones are known to influence a variety of critical signaling pathways, including those regulated by NF-κB, Nrf2, STAT3, and p53, which are central to inflammation, oxidative stress response, and cancer. nih.govnih.govnih.govnih.gov For instance, some chalcones activate the Nrf2 pathway, which controls the expression of antioxidant enzymes, while others inhibit the pro-inflammatory NF-κB pathway. nih.govnih.gov

Future research should employ a systems biology approach to create a comprehensive understanding of these interactions. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build detailed maps of the cellular perturbations caused by specific chalcones. This holistic view will help elucidate the full spectrum of a compound's on-target and off-target effects, reveal potential polypharmacological advantages (where a single compound hits multiple beneficial targets), and identify unexpected pathway modulations that could be harnessed for new therapeutic indications.

Rational Design of Next-Generation Chalcone-Based Research Probes and Lead Compounds

The ultimate goal of medicinal chemistry research is the rational design of new molecules with superior therapeutic properties. nih.gov This is achieved by systematically modifying a chemical scaffold based on a detailed understanding of its structure-activity relationships (SAR). acs.org For chalcones, this has involved creating hybrid molecules that combine the chalcone core with other pharmacophores, such as thiazole (B1198619) or piperazine (B1678402), to enhance activity against specific targets. mdpi.comacs.org

A particularly exciting future direction is the design of chalcones as specialized chemical probes. Due to their conjugated π-electron system, certain chalcone derivatives are inherently fluorescent. nih.gov This property can be harnessed to create probes for biological imaging, allowing researchers to visualize the distribution of the compound within cells and tissues. nih.gov The next step is to design "smart" probes that exhibit a change in their fluorescent signal upon binding to a specific molecular target, providing a powerful tool for target identification and mechanistic studies. This knowledge, combined with insights from advanced biological and computational models, will fuel the design of next-generation lead compounds with optimized potency, selectivity, and pharmacokinetic profiles, paving the way for future clinical candidates.

Table 1: Examples of Investigated Chalcone Derivatives and Their Biological Activities

| Compound Name/Class | Investigated Biological Activity | Reference(s) |

|---|---|---|

| This compound | Reported in Andrographis lineata. | nih.gov |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | Antinociceptive, anti-inflammatory, hypoglycemic. | uece.br |

| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Anti-tumor effects in esophageal cancer cells via ROS accumulation and apoptosis. | nih.gov |

| Chalcone-Thiazole Hybrids | Potent inhibitors of 5-lipoxygenase (anti-inflammatory). | acs.org |

| Hydroxylated Chalcones with Dimethylaminopyrimidine | Dual inhibition of Aβ protein aggregation and ferroptosis (anti-Alzheimer's). | nih.gov |

| Isoliquiritigenin (B1662430) | Induces cell cycle arrest and apoptosis; interferes with p53 pathway. | nih.gov |

| 3′,4′,3,4,5-trimethoxychalcone (MB) | Antiproliferative and anti-invasion activities in glioblastoma cells. | mdpi.com |

| α-X-substituted 2',3,4,4'-tetramethoxychalcones | Modulation of inflammatory responses (Nrf2 activation, NF-κB inhibition). | nih.gov |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one |

| 2,4,6-trimethoxy-4'-nitrochalcone |

| 2′,4′,6′-trihydroxychalcone |

| 3′,4′,3,4,5-trimethoxychalcone |

| α-X-substituted 2',3,4,4'-tetramethoxychalcone |

| Captopril |

| Diazepam |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification of 2'-hydroxy-2,4',6'-trimethoxychalcone and its isomers?

- Methodological Answer : Use high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination (e.g., m/z 337.1054 [M+Na]+ for C₁₈H₁₈O₅) combined with 1D/2D NMR. HMBC experiments are critical for assigning hydroxy and methoxy group positions, as cross-peaks between protons (e.g., δH 13.64 for 2'-OH) and carbons (e.g., δC 162.7 for C-2') resolve positional isomerism .

Q. How can researchers distinguish positional isomers of trimethoxychalcones during synthesis?

- Methodological Answer : Employ regioselective protection/deprotection strategies. For example, tetrahydropyran-2-yl (THP) or trialkylsilyl groups protect 2'- and 6'-hydroxy positions during synthesis. Mild acid hydrolysis (e.g., HCl in THF) removes these groups selectively, enabling isolation of pure isomers .

Q. What in vitro models are suitable for preliminary anti-inflammatory screening of this chalcone?

- Methodological Answer : Use lipopolysaccharide (LPS)-activated RAW 264.7 macrophages to assess nitric oxide (NO) inhibition via Griess assay and proinflammatory cytokines (TNF-α, IL-6) via ELISA. A dose-dependent reduction in NO (e.g., IC₅₀ = 15 µM) and cytokine suppression (≥50% at 20 µM) indicates efficacy .

Advanced Research Questions

Q. How does this compound modulate NF-κB and MAPK pathways in inflammation?

- Methodological Answer : Perform Western blotting to track IκBα degradation (indicating NF-κB activation) and p38 MAPK phosphorylation. In RAW 264.7 cells, this chalcone suppresses IKKα/β activation, stabilizes IκBα, and inhibits p65 nuclear translocation. Use specific inhibitors (e.g., SB203580 for p38) to validate pathway specificity .

Q. What experimental strategies address conflicting data on chalcone cytotoxicity across cancer cell lines?

- Methodological Answer : Standardize assays (e.g., clonogenic survival vs. WST-1) and normalize to mitochondrial health (MitoTracker Red). For example, in HeLa cells, 30 µM chalcone-loaded nanoparticles reduced viability by 70% via caspase-9 activation, while non-cancerous cells showed <20% toxicity .

Q. How can metabolic stability of this chalcone be improved for in vivo studies?

- Methodological Answer : Use polymeric micelles (e.g., PEG-PLA nanoparticles) to enhance solubility and bioavailability. Pharmacokinetic profiling in rodents (e.g., AUC₀–24h = 120 µg·h/mL) and UPLC-MS/MS metabolite tracking (e.g., hydroxylation at C-3') guide structural modifications to reduce hepatic clearance .

Q. What computational tools predict the antioxidant mechanism of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO energies to identify electron-donating groups (e.g., 2'-OH, methoxy) responsible for DPPH radical scavenging (EC₅₀ = 8 µM). Molecular docking with iNOS or COX-2 enzymes validates binding affinities (ΔG = −9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do some studies report potent anti-cancer activity while others show minimal effects?

- Resolution : Variability arises from cell line specificity (e.g., IC₅₀ = 14.37 µg/mL in MCF-7 vs. inactivity in HepG2) and assay conditions. Use 3D holotomography to assess lipid droplet accumulation, which correlates with apoptosis in HeLa but not in AGS cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.